

# Application Notes and Protocols for FAPI-74 Studies: Dosimetry and Radiation Safety

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FAPI-74   |           |
| Cat. No.:            | B12387594 | Get Quote |

These comprehensive guidelines are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies using the Fibroblast Activation Protein Inhibitor (FAPI) tracer, **FAPI-74**. This document provides detailed information on dosimetry, radiation safety, and experimental protocols to ensure safe and effective use of 18F-**FAPI-74** and 68Ga-**FAPI-74** in imaging studies.

#### Introduction to FAPI-74

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of tumors, while its expression in normal adult tissues is low.[1][2] This differential expression makes FAP an attractive target for diagnostic imaging and targeted therapy. **FAPI-74** is a quinoline-based inhibitor of FAP that can be labeled with positron-emitting radionuclides, such as Gallium-68 (68Ga) and Fluorine-18 (18F), for Positron Emission Tomography (PET) imaging.[3][4][5] The ability to label **FAPI-74** with either 68Ga (T1/2  $\approx$  68 min) or 18F (T1/2  $\approx$  110 min) offers flexibility for clinical use, allowing for both on-site production with a generator (68Ga) and centralized production with a cyclotron (18F).[5][6][7][8]

# **Radiation Dosimetry and Safety**

Understanding the radiation dosimetry of **FAPI-74** is crucial for ensuring patient safety and adhering to regulatory guidelines. The effective dose is a measure of the overall radiation-induced risk to the body.



#### **Effective Dose**

Studies have shown that **FAPI-74** has a favorable radiation dosimetry profile. The effective dose for both 18F-**FAPI-74** and 68Ga-**FAPI-74** is comparable to or lower than other commonly used PET tracers.[4][5][6]

Table 1: Effective Dose of FAPI-74 Tracers

| Radiotracer  | Effective Dose<br>(mSv/100 MBq) | Dosimetry<br>Software | Reference       |
|--------------|---------------------------------|-----------------------|-----------------|
| 18F-FAPI-74  | 1.4 ± 0.2                       | OLINDA/EXM 1.1        | [4][5][6][7][9] |
| 18F-FAPI-74  | 1.2 ± 0.1                       | IDAC-Dose 2.1         | [3][9]          |
| 68Ga-FAPI-74 | 1.6                             | OLINDA/EXM 1.1        | [4][5][6][7][9] |
| 68Ga-FAPI-74 | 1.4                             | IDAC-Dose 2.1         | [3][4][9]       |

For a typical administered activity of  $259 \pm 26$  MBq of 18F-**FAPI-74**, the effective dose is approximately 3-4 mSv.[4][9] For a typical 185 MBq administration of 68Ga-**FAPI-74**, the effective dose is around 3.0 mSv.[4][9] The lower radiation burden of 18F-**FAPI-74** compared to 18F-FDG is attributed to its faint physiological uptake in the brain and liver.[3][4]

### **Biodistribution and Organ Doses**

The biodistribution of **FAPI-74** is characterized by rapid renal clearance and low nonspecific uptake in most normal organs.[3][4] This leads to high tumor-to-background contrast.

Table 2: Absorbed Doses in Major Organs for 18F-FAPI-74 and 68Ga-FAPI-74 (mGy/MBq)



| Organ        | 18F-FAPI-74<br>(OLINDA/EXM) | 68Ga-FAPI-74<br>(OLINDA/EXM) |
|--------------|-----------------------------|------------------------------|
| Kidneys      | 0.049 ± 0.011               | 0.044                        |
| Bladder Wall | 0.038 ± 0.015               | 0.040                        |
| Spleen       | 0.013 ± 0.003               | 0.011                        |
| Liver        | 0.012 ± 0.002               | 0.011                        |
| Red Marrow   | 0.009 ± 0.001               | 0.009                        |
| Lungs        | 0.007 ± 0.001               | 0.007                        |
| Heart Wall   | 0.007 ± 0.001               | 0.007                        |
| Brain        | 0.004 ± 0.001               | 0.004                        |

Data adapted from Giesel et al., J Nucl Med, 2021.[4]

The highest absorbed doses are typically observed in the kidneys and bladder wall, consistent with the renal excretion pathway of the tracer.

# **Experimental Protocols**

The following protocols provide a detailed methodology for key experiments involving **FAPI-74**.

## Radiolabeling of FAPI-74

This method utilizes an aluminum-fluoride complex for labeling.

- Preparation: A solution of FAPI-74 (4 mM) is prepared.
- Reaction Mixture: In a reaction vessel, combine 6 μL of AlCl<sub>3</sub> in water (10 mM) and 300 μL of dimethyl sulfoxide (DMSO).[3]
- Incubation: Incubate the mixture for 5 minutes at room temperature.[3]
- Addition of FAPI-74: Add 20 μL of the FAPI-74 solution to the reaction mixture.[3]

### Methodological & Application





- Radiolabeling: Add the desired amount of [18F]Fluoride.
- Heating: Heat the reaction mixture at 95 °C for 15 minutes.[3][10]
- Purification: After cooling, the mixture is diluted with water and purified using a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB Plus Light).[3]
- Elution and Formulation: The final product is eluted with ethanol, diluted with 0.9% saline, and buffered before sterile filtration.[3]

This protocol is suitable for on-site preparation using a 68Ge/68Ga generator.

- Preparation: Prepare a solution of FAPI-74 (4 mM in water).
- Reaction Mixture: In a sterile vial, combine 15 μL of the FAPI-74 solution, 310 μL of sodium acetate (2.5 M in water), and 0.50 mL of ethanol.[3]
- Radiolabeling: Add 1.00 mL of the 68Ge/68Ga generator eluate (in 0.6 M HCl).[3]
- Incubation: Incubate the reaction mixture for 15 minutes at room temperature.
- Purification: Purify the labeled product using an SPE cartridge as described for the 18Flabeling.[3]
- Formulation: The final product is formulated in a similar manner to the 18F-labeled tracer.



#### Radiolabeling Workflow for FAPI-74





Click to download full resolution via product page



Radiolabeling workflows for <sup>18</sup>F- and <sup>68</sup>Ga-**FAPI-74**.

## **Patient Preparation and Administration**

- Patient Consent: Obtain written informed consent from the patient.
- Pre-medication: No specific pre-medication is generally required.
- Fasting: Unlike 18F-FDG, fasting is not necessary for FAPI-74 PET imaging.
- Tracer Administration: Administer the radiotracer intravenously. The typical administered activity for 18F-FAPI-74 is 259 ± 26 MBq, and for 68Ga-FAPI-74 is 263 MBq.[4][5][7] All patients should be monitored for any adverse events following administration.[11]

## **PET/CT Imaging Protocol**

- Uptake Time: The optimal time for image acquisition is approximately 1 hour post-injection, as this provides the highest tumor-to-background contrast.[6][7][9]
- Imaging Series: For dosimetry studies, dynamic or static whole-body scans can be acquired at multiple time points, such as 10 minutes, 1 hour, and 3 hours post-injection.[4][5][6][7]
- Scanner: A standard clinical PET/CT scanner is used.
- CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
- PET Scan: The PET acquisition is typically performed from the head to the mid-thigh.
- Image Reconstruction: Images are reconstructed using standard algorithms (e.g., Ordered Subset Expectation Maximization - OSEM).





Click to download full resolution via product page

General workflow for **FAPI-74** PET/CT imaging.

# **Dosimetry Calculation**



- Image Analysis: Regions of interest (ROIs) are drawn on the PET images for source organs (e.g., liver, kidneys, spleen, bladder) and tumors at each time point.
- Time-Activity Curves: Time-activity curves are generated for each source organ to determine the total number of disintegrations.
- Dosimetry Software: The absorbed doses are calculated using software such as
   OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) or IDAC-Dose
   (Internal Dose Assessment Code).[4][5][6][7][9] These programs use standardized human
   phantom models to estimate the radiation dose to various organs and the whole body.

# **FAP Signaling Pathway**

FAP plays a role in several signaling pathways that promote tumor growth, proliferation, and invasion.[1][2] Understanding these pathways is important for the development of FAP-targeted therapies. FAP has been shown to influence the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 signaling pathways.[12][13][14]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]

### Methodological & Application





- 4. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAPI-74 PET/CT Using Either 18 F-AlF or Cold-Kit 68 Ga Labeling: Biodistribution,
   Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients SOFIE [sofie.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Initial Evaluation of [18F]FAPI-74 PET for Various Histopathologically Confirmed Cancers and Benign Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 14. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FAPI-74 Studies: Dosimetry and Radiation Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387594#dosimetry-and-radiation-safety-for-fapi-74-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com